Physicochemical Profiling and Structural Dynamics of[3-(1,3-Thiazol-2-yl)-1H-pyrazol-5-yl]methanol in Drug Discovery
Physicochemical Profiling and Structural Dynamics of[3-(1,3-Thiazol-2-yl)-1H-pyrazol-5-yl]methanol in Drug Discovery
As a Senior Application Scientist, evaluating a novel building block requires moving beyond basic structural identification to understand the deep causality between its molecular architecture and its macroscopic behavior. The compound [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol (CAS: 1798828-97-3) represents a highly functionalized, low-molecular-weight heteroaromatic scaffold[1][2]. By combining an electron-rich thiazole ring, an amphoteric pyrazole core, and a hydrogen-bonding hydroxymethyl group, this molecule serves as a privileged fragment in Fragment-Based Drug Discovery (FBDD) and kinase inhibitor design.
This whitepaper deconstructs the physicochemical properties of this compound, detailing the structural logic, ADME implications, and the self-validating experimental protocols required for its rigorous characterization.
Physicochemical Property Matrix
Understanding the baseline quantitative metrics of a fragment is the first step in predicting its behavior in biological systems. The molecular weight of 181.22 g/mol and a Topological Polar Surface Area (TPSA) of ~80 Ų place this compound perfectly within the "Rule of Three" (Ro3) for fragment libraries, ensuring optimal ligand efficiency (LE) when binding to target proteins[1][2].
| Property | Value | Method / Causality |
| CAS Number | 1798828-97-3 | Registry Identification[1][2] |
| Molecular Formula | C7H7N3OS | Elemental Composition[1] |
| Molecular Weight | 181.22 g/mol | Optimal for FBDD (Ro3 compliant)[1][2] |
| H-Bond Donors (HBD) | 2 | Pyrazole NH and Hydroxyl OH |
| H-Bond Acceptors (HBA) | 4 | Thiazole N, Pyrazole N, Hydroxyl O (and Thiazole S) |
| Est. TPSA | ~80.1 Ų | Balances aqueous solubility with membrane permeability |
| Est. LogP | 0.8 – 1.2 | Ideal lipophilicity for minimizing non-specific binding |
Structural Logic and Electronic Dynamics
The behavior of[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol in solution is governed by two primary structural dynamics: tautomerism and inter-ring coplanarity .
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Pyrazole Tautomerism: The 1H-pyrazole core is amphoteric. The proton can dynamically migrate between the N1 and N2 positions. Because the symmetry of the pyrazole is broken by the electron-withdrawing thiazole at C3 and the hydroxymethyl at C5, the tautomeric equilibrium is highly sensitive to the solvent's dielectric constant. In a non-polar protein binding pocket, the tautomer that maximizes intramolecular hydrogen bonding is typically enriched, reducing the desolvation penalty upon binding.
Conjugation and Coplanarity: Both the thiazole and pyrazole rings are aromatic. To maximize π
π conjugation, the rings tend to adopt a coplanar conformation. However, steric clashes between the pyrazole and thiazole protons induce a slight dihedral twist. This delicate balance dictates the spatial orientation of the nitrogen lone pairs, which is critical when designing the molecule to act as a hinge-binder in kinase targets.
SPR map linking structural modules to physicochemical properties.
ADME Implications & Scaffold Derivatization
The physicochemical profile of this compound directly dictates its pharmacokinetic (PK) behavior and metabolic fate:
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Metabolic Liability: The primary alcohol (-CH₂OH) is a classic site for Phase I metabolism. It is highly susceptible to oxidation by Alcohol Dehydrogenase (ADH) to form an aldehyde, followed by further oxidation to a carboxylic acid.
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Mitigation Strategy: To improve metabolic half-life while retaining the necessary polar interactions, medicinal chemists often convert this hydroxyl into a methyl ether (-CH₂OCH₃) or replace it with a bioisostere (such as a fluorinated methyl group) to block enzymatic oxidation.
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Permeability: With a TPSA of ~80 Ų and an estimated LogP of ~1.0, the compound sits in the "sweet spot" for passive transcellular permeability without being overly lipophilic, minimizing the risk of rapid clearance via hepatic extraction.
Experimental Protocols: Self-Validating Workflows
To accurately profile a compound like[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol, standard assays must be elevated to self-validating systems. Below are the definitive methodologies for determining its thermodynamic solubility and lipophilicity.
Protocol A: Thermodynamic Solubility Assessment (Shake-Flask LC-UV)
Causality: Kinetic solubility assays (using DMSO stocks) often overestimate solubility due to supersaturation. A thermodynamic assay starting from solid powder is mandatory to determine the true equilibrium solubility of the crystal lattice.
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Solid Dispensing: Accurately weigh 1.0 mg of the solid compound into a 2 mL glass vial.
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Buffer Addition: Add 1.0 mL of aqueous buffer (e.g., PBS pH 7.4).
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Isothermal Incubation: Cap the vial and shake at 800 rpm for 24 hours at 37°C. This duration ensures the system reaches thermodynamic equilibrium.
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Phase Separation (Critical Step): Centrifuge the suspension at 100,000 × g for 30 minutes.
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Expert Insight: We strictly use ultracentrifugation instead of syringe filters. Filters can cause non-specific binding of the analyte or shed polymers that cause ion suppression during LC-MS analysis.
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Supernatant Quantification: Dilute the supernatant appropriately and analyze via HPLC-UV against a multi-point calibration curve.
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Solid-State Verification: Recover the insoluble pellet and analyze it via X-ray Powder Diffraction (XRPD).
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Expert Insight: This is the self-validating step. If the compound converted into a less soluble hydrate or salt form during the 24-hour incubation, XRPD will detect the phase shift, preventing the misinterpretation of the solubility data.
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Self-validating thermodynamic solubility and solid-state workflow.
Protocol B: LogD Determination (Mutually Saturated Shake-Flask)
Causality: Lipophilicity dictates volume of distribution and off-target toxicity. The shake-flask method remains the gold standard over computational or HPLC-retention estimations.
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Solvent Saturation: Stir 1-octanol and PBS (pH 7.4) together vigorously for 24 hours to mutually saturate the phases.
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Expert Insight: Failing to pre-saturate the solvents results in volume shifts during the assay, altering the 1:1 phase ratio and ruining the mass balance calculation.
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Partitioning: Dissolve the compound in the octanol phase at 100 µM. Add an equal volume of the aqueous phase.
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Equilibration: Shake the biphasic system for 60 minutes at room temperature.
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Separation & Quantification: Centrifuge at 3,000 × g for 10 minutes to break any micro-emulsions. Carefully sample both the octanol and aqueous layers and quantify the concentration in each via LC-MS/MS to calculate the LogD coefficient.
References
- Sapphire Bioscience. "[3-(1,3-Thiazol-2-yl)-1H-pyrazol-5-yl]methanol".
- Bidepharm. "CAS:1798828-97-3,[3-(1,3-Thiazol-2-yl)-1H-pyrazol-5-yl]methanol".
